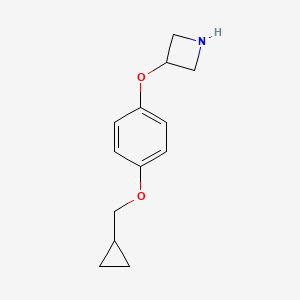
3-(4-Cyclopropylmethoxy-phenoxy)-azetidine
描述
3-(4-Cyclopropylmethoxy-phenoxy)-azetidine is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(4-Cyclopropylmethoxy-phenoxy)-azetidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features an azetidine ring substituted with a cyclopropylmethoxy-phenoxy group. Its unique structure contributes to its interactions with biological targets, influencing various biochemical pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes.
- Receptor Binding : The compound has shown high affinity for multiple receptors, which may include serotonin and dopamine receptors, suggesting potential applications in neuropharmacology.
- Enzyme Interaction : It exhibits inhibitory activity against certain enzymes, impacting metabolic pathways critical for cellular function and survival.
Biological Activities
Research indicates that this compound may exhibit the following biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further development as an antibiotic agent.
- Anticancer Potential : The compound's ability to modulate cell signaling pathways has led to investigations into its anticancer effects, particularly in inhibiting tumor cell proliferation.
- Neuroprotective Effects : Given its interaction with neurotransmitter receptors, there is potential for neuroprotective applications, particularly in conditions like Alzheimer's disease.
Case Studies
Several case studies have highlighted the biological efficacy of similar compounds, providing insights into the potential applications of this compound:
- Case Study 1 : A study evaluated the effects of a structurally related indole derivative on cancer cell lines, demonstrating significant inhibition of cell growth at specific concentrations. The findings suggest that azetidine derivatives could exhibit similar properties .
- Case Study 2 : Another investigation focused on the neuroprotective effects of a phenoxy-substituted azetidine derivative in animal models of neurodegeneration, showing reduced neuronal death and improved cognitive function .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced proliferation in cancer cells | |
| Neuroprotective | Improved cognitive function |
| Mechanism | Description | Implications |
|---|---|---|
| Receptor Binding | High affinity for neurotransmitter receptors | Potential neuropharmacological applications |
| Enzyme Inhibition | Interaction with metabolic enzymes | Possible therapeutic applications in cancer |
属性
IUPAC Name |
3-[4-(cyclopropylmethoxy)phenoxy]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-10(1)9-15-11-3-5-12(6-4-11)16-13-7-14-8-13/h3-6,10,13-14H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGMVZKRIYVALK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=C(C=C2)OC3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














